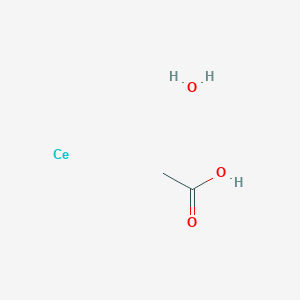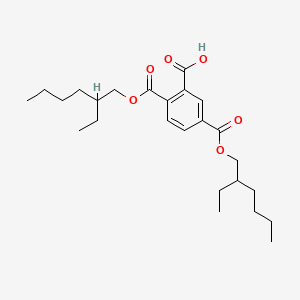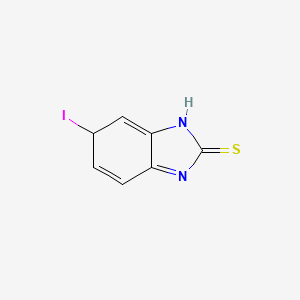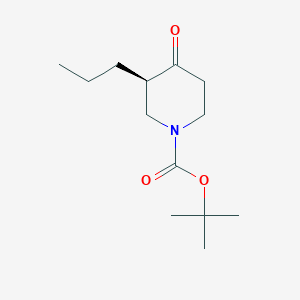
acetic acid;cerium;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;cerium;hydrate, also known as cerium(III) acetate hydrate, is a chemical compound with the formula C6H9CeO6. It is a white powder that is soluble in water and is used in various industrial and scientific applications. This compound is a combination of acetic acid and cerium, a rare earth metal, in a hydrated form.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cerium(III) acetate hydrate can be synthesized through the reaction of cerium(III) oxide or cerium(III) carbonate with acetic acid. The reaction typically involves dissolving cerium(III) oxide or cerium(III) carbonate in acetic acid, followed by evaporation of the solvent to obtain the hydrated form of cerium(III) acetate.
Industrial Production Methods
In industrial settings, cerium(III) acetate hydrate is produced by reacting cerium(III) nitrate with acetic acid. The reaction is carried out in aqueous solution, and the product is obtained by crystallization. The crystallized product is then dried to obtain the final hydrated compound.
Chemical Reactions Analysis
Types of Reactions
Cerium(III) acetate hydrate undergoes various types of chemical reactions, including:
Oxidation: Cerium(III) can be oxidized to cerium(IV) in the presence of strong oxidizing agents.
Reduction: Cerium(IV) can be reduced back to cerium(III) using reducing agents.
Substitution: The acetate groups can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or hydrazine.
Substitution: Ligands such as phosphates or sulfates can be used to replace acetate groups.
Major Products Formed
Oxidation: Cerium(IV) compounds such as cerium(IV) oxide.
Reduction: Cerium(III) compounds.
Substitution: Cerium complexes with different ligands.
Scientific Research Applications
Cerium(III) acetate hydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and as a precursor for the preparation of other cerium compounds.
Biology: Investigated for its potential antioxidant properties and its role in biological systems.
Medicine: Studied for its potential use in medical imaging and as a therapeutic agent.
Industry: Used in the production of glass and ceramics, as well as in the manufacturing of catalysts for automotive exhaust systems.
Mechanism of Action
The mechanism of action of cerium(III) acetate hydrate involves its ability to undergo redox reactions, where cerium can alternate between the +3 and +4 oxidation states. This redox cycling allows cerium to act as a catalyst in various chemical reactions. In biological systems, cerium’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage.
Comparison with Similar Compounds
Cerium(III) acetate hydrate can be compared with other cerium compounds such as cerium(IV) oxide and cerium(III) nitrate. While cerium(IV) oxide is primarily used as a catalyst and in polishing applications, cerium(III) acetate hydrate is more commonly used in coordination chemistry and as a precursor for other cerium compounds. Cerium(III) nitrate, on the other hand, is often used in the preparation of other cerium salts and in various industrial processes.
List of Similar Compounds
- Cerium(IV) oxide
- Cerium(III) nitrate
- Cerium(III) carbonate
- Cerium(III) chloride
Properties
Molecular Formula |
C2H6CeO3 |
|---|---|
Molecular Weight |
218.18 g/mol |
IUPAC Name |
acetic acid;cerium;hydrate |
InChI |
InChI=1S/C2H4O2.Ce.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2 |
InChI Key |
OKGRYXNRUMZNDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.O.[Ce] |
Related CAS |
206996-60-3 17829-82-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-Thia-6-azaspiro[3.3]heptane](/img/structure/B12341405.png)
![3-[(2S)-morpholin-2-yl]propanoic acid](/img/structure/B12341406.png)
![N-[(2,6-dichlorobenzyl)oxy]-N-[(methoxyimino)methyl]urea](/img/structure/B12341407.png)
![[1]Benzothieno[2,3-d]pyrimidine-6-carboxylic acid, 1,4,5,6,7,8-hexahydro-4-oxo-, ethyl ester](/img/structure/B12341413.png)


![Urea, N-(4-methylphenyl)-N'-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12341439.png)


![methyl (Z)-3-(2,4-dichloro-5-fluorophenyl)-2-[(4-fluorophenyl)iminomethyl]-3-hydroxyprop-2-enoate](/img/structure/B12341457.png)
